

# Spectroscopic Analysis of 2-Phenyl-2-propanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenyl-2-propanol

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This guide provides a comprehensive overview of the spectroscopic data for **2-Phenyl-2-propanol** (Cumyl alcohol), a tertiary alcohol of interest in various chemical and pharmaceutical research fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **2-Phenyl-2-propanol** in a structured format for easy reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The  $^1\text{H}$  NMR spectrum provides information about the different types of protons and their neighboring environments, while the  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Phenyl-2-propanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.2-7.5	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~2.1	Singlet	1H	Hydroxyl proton (-OH)
~1.6	Singlet	6H	Methyl protons (2 x -CH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Phenyl-2-propanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~148	Quaternary aromatic carbon (C-ipso)
~128	Aromatic carbons (C-ortho, C-meta)
~126	Aromatic carbon (C-para)
~72	Quaternary aliphatic carbon (C-OH)
~32	Methyl carbons (2 x -CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **2-Phenyl-2-propanol**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration	Functional Group
~3400 (broad)	O-H stretch	Alcohol (-OH)
~3100-3000	C-H stretch (aromatic)	Aromatic C-H
~3000-2850	C-H stretch (aliphatic)	Aliphatic C-H
~1600, ~1495, ~1450	C=C stretch	Aromatic ring
~1200	C-O stretch	Tertiary Alcohol (C-O)
~760, ~700	C-H bend (out-of-plane)	Monosubstituted benzene

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **2-Phenyl-2-propanol**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
136	Moderate	[M] <sup>+</sup> (Molecular Ion)
121	High	[M - CH <sub>3</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
43	Very High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Phenyl-2-propanol** in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- $^1\text{H}$  NMR Acquisition:
  - Place the NMR tube in the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[\[1\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Following  $^1\text{H}$  NMR, switch the spectrometer to the  $^{13}\text{C}$  frequency.
  - Use a proton-decoupled pulse sequence to simplify the spectrum, resulting in single lines for each unique carbon atom.
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[2\]](#)
  - The receiver gain should be adjusted to prevent signal clipping.[\[3\]](#)

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[\[4\]](#)
  - Place one to two drops of liquid **2-Phenyl-2-propanol** onto the surface of one salt plate.[\[5\]](#)
  - Carefully place the second salt plate on top, creating a thin liquid film between the plates.[\[6\]](#)

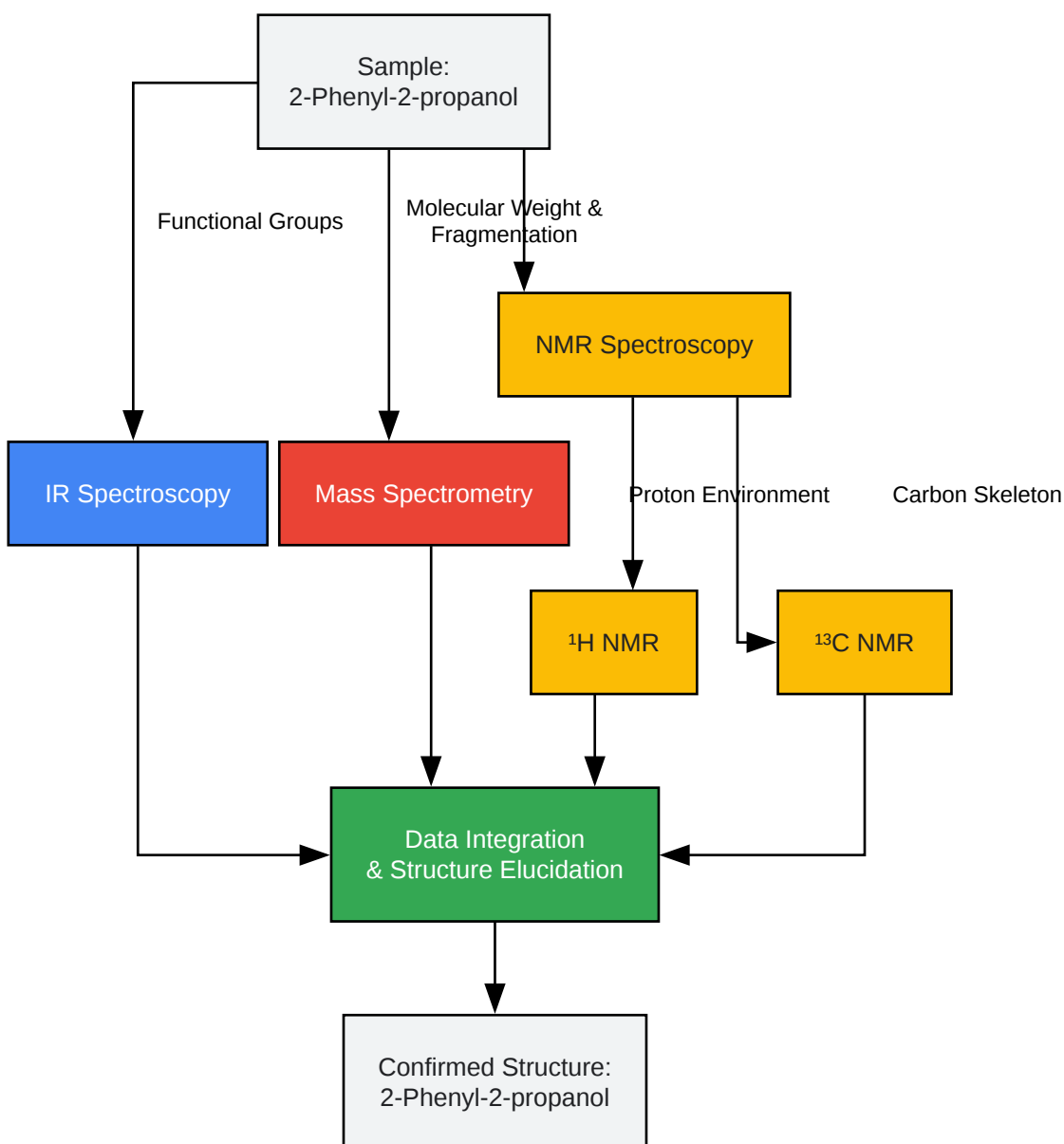
- Data Acquisition:
  - Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty instrument.[\[4\]](#)
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
  - Clean the salt plates thoroughly with a suitable dry solvent (e.g., dichloromethane or acetone) after use.[\[4\]](#)[\[6\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Phenyl-2-propanol** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation:
  - Injector Temperature: 250 °C.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure separation of components.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[\[7\]](#)
- MS Detection:
  - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[\[7\]](#)
  - Mass Analyzer: Set to scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-200).
  - The mass spectrum of the compound is recorded as it elutes from the GC column.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like **2-Phenyl-2-propanol**.



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Caption: Workflow for Spectroscopic Identification.

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